molecular formula C25H48N2O B14328059 Dodecyl N,N'-dicyclohexylcarbamimidate CAS No. 106694-64-8

Dodecyl N,N'-dicyclohexylcarbamimidate

Cat. No.: B14328059
CAS No.: 106694-64-8
M. Wt: 392.7 g/mol
InChI Key: AFUWRKQFOMMILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl N,N’-dicyclohexylcarbamimidate: is an organic compound with the molecular formula C25H48N2O. It is a derivative of carbamimidic acid, where the dodecyl ester is bonded to the N,N’-dicyclohexyl group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dodecyl N,N’-dicyclohexylcarbamimidate typically involves the reaction of dodecyl alcohol with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to form the final product .

Industrial Production Methods: Industrial production of Dodecyl N,N’-dicyclohexylcarbamimidate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions: Dodecyl N,N’-dicyclohexylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecyl oxides, while reduction can produce dodecylamines .

Scientific Research Applications

Chemistry: In chemistry, Dodecyl N,N’-dicyclohexylcarbamimidate is used as a reagent for the synthesis of various organic compounds. It is particularly useful in peptide synthesis, where it acts as a coupling agent to form peptide bonds .

Biology: In biological research, this compound is used to modify proteins and other biomolecules. It can be used to introduce dodecyl groups into proteins, which can alter their properties and functions .

Medicine: In medicine, Dodecyl N,N’-dicyclohexylcarbamimidate is explored for its potential use in drug delivery systems. Its ability to modify biomolecules makes it a candidate for targeted drug delivery .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is used to synthesize surfactants, lubricants, and other functional materials .

Mechanism of Action

The mechanism of action of Dodecyl N,N’-dicyclohexylcarbamimidate involves its ability to form stable bonds with various substrates. The dodecyl group provides hydrophobic properties, while the N,N’-dicyclohexyl group enhances stability and reactivity. This combination allows the compound to interact with a wide range of molecular targets, including proteins, nucleic acids, and other biomolecules .

Comparison with Similar Compounds

Uniqueness: Dodecyl N,N’-dicyclohexylcarbamimidate is unique due to its combination of hydrophobic dodecyl and stable N,N’-dicyclohexyl groups. This makes it more versatile and effective in various applications compared to simpler compounds like dodecylamine .

Properties

CAS No.

106694-64-8

Molecular Formula

C25H48N2O

Molecular Weight

392.7 g/mol

IUPAC Name

dodecyl N,N'-dicyclohexylcarbamimidate

InChI

InChI=1S/C25H48N2O/c1-2-3-4-5-6-7-8-9-10-17-22-28-25(26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h23-24H,2-22H2,1H3,(H,26,27)

InChI Key

AFUWRKQFOMMILC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.